4'-Cyano-2-piperidinomethyl benzophenone
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Overview
Description
4’-Cyano-2-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H20N2O It is a derivative of benzophenone, characterized by the presence of a cyano group at the para position and a piperidinomethyl group at the ortho position relative to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2-piperidinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. Benzophenone is treated with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions to form 4’-cyano benzophenone.
Addition of Piperidinomethyl Group: The final step involves the addition of the piperidinomethyl group. This is achieved through a Mannich reaction, where 4’-cyano benzophenone is reacted with formaldehyde and piperidine in the presence of an acid catalyst to yield 4’-Cyano-2-piperidinomethyl benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Cyano-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4’-amino-2-piperidinomethyl benzophenone.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyano or piperidinomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives like 4’-amino-2-piperidinomethyl benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the reagents used.
Scientific Research Applications
4’-Cyano-2-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4’-Cyano-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinomethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4’-Cyano-2-methyl benzophenone: Similar structure but lacks the piperidinomethyl group.
4’-Amino-2-piperidinomethyl benzophenone: Similar structure but with an amino group instead of a cyano group.
2-Cyano-4’-piperidinomethyl benzophenone: Similar structure but with different positioning of the cyano and piperidinomethyl groups.
Uniqueness
4’-Cyano-2-piperidinomethyl benzophenone is unique due to the presence of both the cyano and piperidinomethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-8-10-17(11-9-16)20(23)19-7-3-2-6-18(19)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGYRYSKLNLHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643581 |
Source
|
Record name | 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-89-8 |
Source
|
Record name | 4-[2-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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